Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties. The presence of the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazolidine ring. The reaction typically proceeds as follows:
Reactants: Ethyl 2-bromoacetate and thiourea.
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and exerting its biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be compared with other thiazolidine derivatives:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
The uniqueness of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPOOOAMAMBATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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